molecular formula C5H8Br2O2 B3057434 2,3-Dibromo-3-methylbutanoic acid CAS No. 80573-34-8

2,3-Dibromo-3-methylbutanoic acid

Cat. No.: B3057434
CAS No.: 80573-34-8
M. Wt: 259.92 g/mol
InChI Key: RWJNIIYQCXBZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromo-3-methylbutanoic acid (: 80573-34-8) is an organobromine compound with the molecular formula C5H8Br2O2 and an average mass of 259.92 g/mol . This chemical serves as a versatile building block in synthetic organic chemistry, particularly useful for introducing bromine and carboxylic acid functional groups into molecular frameworks. Its structure, defined by the SMILES notation CC(C)(Br)C(Br)C(O)=O, features two bromine atoms on adjacent carbon atoms, making it a potential intermediate for studying addition reactions, nucleophilic substitutions, and cyclization processes . Researchers may employ this compound in the development of novel pharmaceuticals, agrochemicals, or as a precursor for more complex, functionally rich molecules. The compound is offered with the identifier MFCD16251535 and is handled with cold-chain transportation to ensure stability . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromo-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O2/c1-5(2,7)3(6)4(8)9/h3H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJNIIYQCXBZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337627
Record name 2,3-Dibromo-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80573-34-8
Record name 2,3-Dibromo-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3 Dibromo 3 Methylbutanoic Acid

Direct Halogenation Approaches for Carboxylic Acids

Direct halogenation routes are often the most atom-economical methods for synthesizing halogenated compounds. For a molecule like 2,3-Dibromo-3-methylbutanoic acid, the most plausible precursor for direct dibromination is an unsaturated analogue, such as 3-methyl-2-butenoic acid.

The addition of molecular bromine (Br₂) across the double bond of an α,β-unsaturated acid is a primary method for producing vicinal dibromo compounds. libretexts.org This electrophilic addition reaction typically proceeds readily, often in an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂), to yield the desired 2,3-dibrominated product. masterorganicchemistry.com The reaction involves the direct attack of the electron-rich double bond on the bromine molecule.

Another classical method for the halogenation of carboxylic acids is the Hell–Volhard–Zelinski (HVZ) reaction. jove.compressbooks.pub This reaction specifically achieves α-bromination of carboxylic acids that possess an α-hydrogen. pressbooks.pub While highly effective for mono-bromination at the alpha position, it is not a direct route to a 2,3-dibromo product. It would require an already brominated substrate at the 3-position or a subsequent bromination step, making it a less direct approach for this specific target molecule. The HVZ reaction begins with the conversion of the carboxylic acid to an acid bromide using a catalyst like phosphorus tribromide (PBr₃). pressbooks.pub This acid bromide intermediate then enolizes, and the resulting enol attacks Br₂ to form the α-bromo acid bromide, which is subsequently hydrolyzed to the final product. jove.com

Table 1: Comparison of Direct Halogenation Precursors

PrecursorReagent(s)Typical ProductRelevance to Target Synthesis
3-Methyl-2-butenoic acidBr₂This compoundHigh (Direct addition to double bond)
3-Methylbutanoic acidBr₂, PBr₃2-Bromo-3-methylbutanoic acidLow (Only achieves α-bromination)

Indirect Synthetic Routes via Precursor Functionalization

Indirect routes to this compound involve the synthesis and subsequent modification of functionalized precursors. These methods offer flexibility, especially when direct halogenation is problematic or when specific stereochemistry is desired.

One potential indirect route begins with the conversion of 3-methylbutanoic acid to its more reactive acid chloride derivative, 3-methylbutanoyl chloride, using reagents like oxalyl chloride or thionyl chloride. pearson.com The acid chloride can then be subjected to reaction conditions that favor both α and β-bromination, although controlling the regioselectivity can be challenging.

Alternatively, synthesis can start from a different class of molecule. For instance, an ester of 3-methyl-2-butenoic acid could be brominated first, followed by hydrolysis of the ester group to yield the target carboxylic acid. This approach can sometimes offer better solubility or reactivity profiles and protect the carboxylic acid functional group from undesired side reactions during the bromination step.

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiopure this compound presents a significant stereochemical challenge. The target molecule contains two adjacent chiral centers at the C2 and C3 positions. The addition of bromine to the double bond of 3-methyl-2-butenoic acid is a classic example of a stereospecific anti-addition. masterorganicchemistry.com

The mechanism proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the bromide ion (Br⁻) occurs from the face opposite to the bromonium ion bridge, resulting in the two bromine atoms being on opposite sides of the carbon chain in a trans configuration. Since the initial attack of bromine on the prochiral alkene can occur from either face with equal probability, a racemic mixture of (2R,3S) and (2S,3R) enantiomers is typically formed.

Achieving an enantiopure product requires a stereoselective approach. This can be accomplished through several strategies:

Use of a Chiral Substrate: Starting with an enantiomerically pure precursor would translate the existing chirality into the product.

Chiral Auxiliaries: Attaching a chiral auxiliary to the carboxylic acid can direct the bromination to one face of the double bond, which can then be cleaved to yield the enantiopure product.

Chiral Catalysts: Employing a chiral Lewis acid or a chiral phase-transfer catalyst could, in principle, create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.

Table 2: Strategies for Stereoselective Synthesis

StrategyDescriptionPotential Outcome
Diastereoselective BrominationUse of a chiral auxiliary to create diastereomeric transition states, leading to one major diastereomer.Enantiomerically enriched product after auxiliary removal.
Enantioselective CatalysisA chiral catalyst that preferentially catalyzes the formation of one enantiomer.Direct formation of an enantiomerically enriched product.
Kinetic ResolutionA chiral reagent or catalyst that reacts faster with one enantiomer of a racemic precursor, leaving the other enriched.Separation of enantiomers, with a maximum theoretical yield of 50% for the unreacted enantiomer.

Mechanistic Investigations of Bromination Reactions Leading to this compound

The predominant mechanism for the formation of this compound from its unsaturated precursor, 3-methyl-2-butenoic acid, is the electrophilic addition of bromine across the carbon-carbon double bond. oup.com

The key steps of this mechanism are:

Polarization and Electrophilic Attack: As a bromine molecule (Br₂) approaches the electron-rich π-bond of the alkene, the Br-Br bond becomes polarized. The alkene's π-electrons attack the electrophilic bromine atom, displacing a bromide ion (Br⁻).

Formation of a Cyclic Bromonium Ion: Simultaneously, a lone pair of electrons from the attacking bromine atom forms a bond with the other carbon of the original double bond. This results in a three-membered ring intermediate known as a cyclic bromonium ion. This intermediate prevents rotation around the C2-C3 bond and shields one face of the molecule. masterorganicchemistry.com

Nucleophilic Attack: The bromide ion (Br⁻), acting as a nucleophile, attacks one of the carbons of the bromonium ion. This attack occurs via an Sₙ2-like mechanism from the side opposite the bromonium bridge, forcing the ring to open. masterorganicchemistry.com This backside attack is the reason for the observed anti-addition stereochemistry. In the case of 3-methyl-2-butenoic acid, the attack at C3 is likely favored due to the stabilizing effect of the methyl groups on the partial positive charge that develops at this carbon during the transition state.

In some cases, if the reaction is performed in a nucleophilic solvent like water, the solvent molecule can act as the nucleophile, leading to the formation of a bromohydrin instead of a dibromo compound. stackexchange.com

Development of Sustainable Synthesis Protocols for this compound

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce environmental impact by using safer reagents, minimizing waste, and improving energy efficiency. usc.gal The development of "green" bromination protocols is an active area of research. bohrium.com

Traditional bromination reactions often use hazardous reagents like elemental bromine and chlorinated solvents. nih.gov Sustainable alternatives focus on several key areas:

Safer Bromine Sources: Replacing molecular bromine with less hazardous alternatives is a primary goal. One approach is the in situ generation of bromine from bromide salts (like NaBr or KBr) using a suitable oxidant. nih.gov Oxidative bromination can be achieved using oxidants like hydrogen peroxide or even molecular oxygen, which is considered a green approach. nih.govacs.org

Greener Solvents: Replacing chlorinated solvents with more environmentally benign options such as water, ionic liquids, or supercritical fluids can significantly reduce the environmental footprint of the process. nih.gov

Catalysis: The use of catalysts can improve reaction efficiency and selectivity, reducing the amount of reagents needed and minimizing side products. This includes the development of recyclable catalysts to further reduce waste. usc.gal

Flow Chemistry: Continuous flow reactors offer enhanced safety for handling hazardous reagents like bromine. By generating and consuming the reagent in situ within a closed system, the risks associated with storage and handling are minimized. nih.gov

Table 3: Comparison of Traditional vs. Sustainable Bromination Protocols

FeatureTraditional ProtocolSustainable Protocol
Bromine Source Molecular Bromine (Br₂)In situ generation from NaBr/HBr with an oxidant (e.g., O₂, H₂O₂) nih.govacs.org
Solvent Chlorinated Solvents (e.g., CCl₄, CH₂Cl₂)Water, Ionic Liquids, or solvent-free conditions nih.gov
Safety High risk due to toxicity and reactivity of Br₂. nih.govImproved safety by avoiding storage/transport of Br₂ and using closed systems. nih.gov
Byproducts Often produces stoichiometric amounts of waste.Aims for catalytic cycles and produces less harmful byproducts (e.g., water).

Chemical Reactivity and Transformations of 2,3 Dibromo 3 Methylbutanoic Acid

Nucleophilic Substitution Reactions Involving Bromine Centers in 2,3-Dibromo-3-methylbutanoic Acid

The bromine atoms attached to the carbon backbone of this compound can serve as leaving groups in nucleophilic substitution reactions, allowing for their replacement by a variety of nucleophiles to yield different derivatives. researchgate.net The feasibility and stereochemical outcome of these reactions are heavily dependent on the structural environment of each bromine atom. The molecule contains two distinct electrophilic carbon centers: a secondary carbon at position 2 (C2) and a tertiary carbon at position 3 (C3).

Stereochemical Course of Nucleophilic Displacements

Nucleophilic substitution reactions, particularly bimolecular substitutions (SN2), are characterized by a specific stereochemical outcome. utexas.edu The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. libretexts.org This approach, occurring from the side opposite the leaving group, leads to an inversion of the stereochemical configuration at the reaction center, often referred to as a Walden inversion. libretexts.org

For this compound, if a nucleophilic substitution were to proceed via an SN2 pathway at the C2 position, it would result in the inversion of configuration at this chiral center. libretexts.org For example, if the starting material were the (2R)-isomer, the product would be the (2S)-isomer. However, the SN2 reaction is highly sensitive to steric hindrance. nih.gov The tertiary C3 center is completely shielded from backside attack due to the presence of two methyl groups and the C2-substituent, making an SN2 reaction at this position virtually impossible. libretexts.org Unimolecular substitution (SN1) reactions, which proceed through a planar carbocation intermediate, would lead to a racemic mixture of products (both retention and inversion of configuration), but these are typically favored under different conditions, such as with weaker nucleophiles and polar protic solvents.

Influence of Steric and Electronic Factors on Reactivity

Steric and electronic factors are critical in determining the rate and mechanism of nucleophilic substitution reactions. researchgate.net Steric hindrance refers to the spatial arrangement of atoms and groups around the electrophilic center, which can impede the approach of the nucleophile. nih.govlibretexts.org

C3-Bromine: The bromine atom at the tertiary C3 position is subject to severe steric hindrance. The three alkyl groups (two methyls and the substituted C2) effectively block the backside of the carbon atom, making an SN2 attack exceptionally slow or preventing it altogether. libretexts.org

C2-Bromine: The bromine atom at the secondary C2 position is also sterically hindered, though less so than at C3. The adjacent tertiary group (C3 with its two methyl groups) creates a sterically crowded environment that significantly slows the rate of a potential SN2 reaction compared to a less substituted haloalkane. libretexts.org

Electronic effects also play a role. The bromine atoms are electronegative, polarizing the C-Br bonds and making the carbon atoms electrophilic. However, the dominant factor controlling the competition between substitution and elimination pathways is often steric hindrance. nih.gov For highly hindered substrates like this one, elimination reactions are frequently the major pathway observed. nih.gov

Reactive CenterCarbon TypeSteric HindranceFeasibility of SN2 ReactionExpected Stereochemical Outcome
C2-BrSecondaryHigh (due to adjacent tertiary group)Very slow, likely outcompeted by eliminationInversion of configuration
C3-BrTertiaryVery High (due to two methyl groups)Not feasibleN/A

Elimination Reactions: Dehydrobromination Pathways of this compound

When treated with a base, this compound can undergo elimination reactions to form alkenes through the removal of hydrogen bromide (HBr). rsc.org These dehydrobromination reactions are typically bimolecular (E2) processes, which have specific stereochemical and regiochemical requirements.

Regioselectivity and Stereoselectivity of Elimination Products

The E2 mechanism requires an anti-periplanar arrangement of the proton being removed and the leaving group (bromine). doubtnut.com This conformational requirement dictates which of the possible alkene products can be formed from a given stereoisomer of the starting material.

There are two main possibilities for dehydrobromination:

Elimination of HBr from C2 and C3: This involves removing the proton from C2 and the bromine from C3, or vice-versa. Given the high substitution at C3, removing the tertiary bromide and a proton from C2 is a plausible pathway. The resulting double bond would be between C2 and C3.

Elimination of HBr from C3 and an adjacent methyl group: This involves removing the bromine from C3 and a proton from one of the two methyl groups. This would result in a terminal alkene, with the double bond between C3 and one of the methyl carbons.

The regioselectivity (which proton is removed) is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene, and Hofmann's rule, which favors the less substituted alkene and is often observed with sterically bulky bases. Stereoselectivity refers to the formation of a specific stereoisomer of the alkene (E or Z), which is determined by the stereochemistry of the starting material due to the anti-periplanar requirement of the E2 reaction. doubtnut.com For instance, the dehydrobromination of a meso-dibromoalkane often yields a trans-alkene, while a chiral (R,R or S,S) diastereomer can yield a cis-alkene. doubtnut.com

Reaction Conditions and Their Impact on Elimination Efficiency

The efficiency and outcome of dehydrobromination are highly dependent on the reaction conditions.

Base Strength and Steric Bulk: Strong, non-nucleophilic bases favor elimination over substitution. The use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the Hofmann product (the less substituted alkene).

Solvent: Polar aprotic solvents can favor E2 reactions.

Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.

The competition between dehydrobromination and debromination (the removal of both bromine atoms to form an alkene) can also be influenced by the reagents used. For example, iodide ions are known to promote debromination. rsc.org

Leaving GroupProton Removed FromPotential Alkene Product TypeGoverning Rule (Typical)
C3-BrC2-HTetrasubstituted AlkeneZaitsev
C2-BrC3-H(Not possible, no H on C3)N/A
C3-BrMethyl Group-HTrisubstituted Alkene (Terminal)Hofmann (with bulky base)

Carboxylic Acid Functional Group Reactivity of this compound

The carboxylic acid group (-COOH) is a versatile functional group that undergoes a variety of characteristic reactions, largely independent of the bromine substituents on the alkyl chain. libretexts.org

Key reactions include:

Acid-Base Reactions: As an acid, it readily reacts with bases such as metal hydroxides, carbonates, and amines to form the corresponding carboxylate salt. chemguide.co.uk For example, with sodium hydroxide, it forms sodium 2,3-dibromo-3-methylbutanoate. This deprotonation happens readily as the hydrogen of the -COOH group is acidic. youtube.com

Conversion to Acyl Chlorides: The hydroxyl part of the carboxyl group can be replaced to form more reactive derivatives. Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the carboxylic acid into an acyl chloride (2,3-dibromo-3-methylbutanoyl chloride). savemyexams.com Acyl chlorides are valuable synthetic intermediates.

Esterification: In the presence of an acid catalyst, this compound can react with an alcohol to form an ester in a reversible process known as Fischer esterification. libretexts.org The reaction is driven to completion by removing the water formed as a byproduct.

Reaction TypeReagentProduct Functional Group
Salt FormationBase (e.g., NaOH)Carboxylate Salt
Acyl Chloride FormationThionyl Chloride (SOCl₂)Acyl Chloride
Fischer EsterificationAlcohol (e.g., Methanol) + Acid CatalystEster

Esterification Reactions

The carboxylic acid functional group in this compound can undergo esterification with alcohols in the presence of an acid catalyst. This reaction, known as Fischer esterification, is a reversible process that yields an ester and water. masterorganicchemistry.comchemguide.co.ukchemguide.co.uk The equilibrium can be shifted towards the product side by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Common acid catalysts for this transformation include concentrated sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com

The general mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen atom of the alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated as a leaving group. Deprotonation of the resulting protonated ester regenerates the acid catalyst and yields the final ester product. masterorganicchemistry.com

The reaction of this compound with various alcohols would produce a range of corresponding esters, each with potentially unique properties and applications.

Reactant AlcoholEster ProductCatalyst
MethanolMethyl 2,3-dibromo-3-methylbutanoateH₂SO₄
EthanolEthyl 2,3-dibromo-3-methylbutanoateH₂SO₄
Propan-1-olPropyl 2,3-dibromo-3-methylbutanoateTsOH
IsopropanolIsopropyl 2,3-dibromo-3-methylbutanoateH₂SO₄

Amidation and Other Carboxylic Acid Derivatizations

The carboxylic acid group of this compound can be converted into a variety of derivatives, with amides being a particularly important class.

Amidation:

The direct reaction of a carboxylic acid with an amine to form an amide is often challenging because the basic amine can deprotonate the carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org However, amidation can be achieved by heating this salt to temperatures above 100°C to drive off water and form the amide bond. libretexts.org

A more common and milder approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC). In this method, the carboxylic acid adds to the DCC molecule, forming a highly reactive intermediate with a good leaving group. This intermediate is then readily attacked by the amine to form the amide. libretexts.org

Alternatively, the carboxylic acid can first be converted to a more reactive derivative, such as an acid chloride, which then reacts readily with an amine to form the amide. bohrium.com This two-step process is a very common method for amide synthesis.

Other Carboxylic Acid Derivatizations:

One of the most important derivatizations of carboxylic acids is their conversion to acyl chlorides (or acid chlorides). This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2,3-dibromo-3-methylbutanoyl chloride would be a highly reactive intermediate, susceptible to nucleophilic attack by a wide range of nucleophiles, including amines (to form amides), alcohols (to form esters), and other nucleophiles.

Reagent(s)ProductReaction Type
1. SOCl₂ 2. Ammonia (NH₃)2,3-Dibromo-3-methylbutanamideAmidation via acid chloride
1. DCC 2. Methylamine (CH₃NH₂)N-Methyl-2,3-dibromo-3-methylbutanamideDCC-mediated amidation
Thionyl chloride (SOCl₂)2,3-Dibromo-3-methylbutanoyl chlorideAcyl chloride formation
Acetic anhydride2,3-Dibromo-3-methylbutanoic anhydrideAnhydride formation

Reductive Transformations of this compound

The structure of this compound offers two main sites for reduction: the vicinal dibromide and the carboxylic acid group.

Dehalogenation:

The removal of the two bromine atoms is a significant reductive transformation. Vicinal dibromides can be dehalogenated to form alkenes. youtube.com A classic method for this transformation is the reaction with a metal like zinc. youtube.com In the case of this compound, this would likely yield 3-methylbut-2-enoic acid.

More modern methods for the dehalogenation of vicinal dibromo compounds involve visible-light photoredox catalysis. researchgate.netnih.gov These methods often employ a photocatalyst, such as tris(2,2'-bipyridyl)ruthenium(II) chloride, in the presence of a sacrificial electron donor. researchgate.netnih.gov This approach generates radical intermediates and can efficiently effect the dehalogenation under mild conditions. Depending on the specific conditions and the presence of a hydrogen atom source, the product could be the corresponding unsaturated acid or the fully saturated 3-methylbutanoic acid.

Reduction of the Carboxylic Acid:

The carboxylic acid group itself can be reduced to a primary alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄), followed by an acidic workup. The reduction of this compound with LiAlH₄ would be expected to yield 2,3-dibromo-3-methylbutan-1-ol, assuming the reducing agent does not also effect dehalogenation.

Reagent(s)TransformationProduct
Zinc (Zn) dustDehalogenation3-Methylbut-2-enoic acid
Ru(bpy)₃Cl₂, visible light, electron donorPhotocatalytic dehalogenation3-Methylbut-2-enoic acid or 3-Methylbutanoic acid
1. LiAlH₄ 2. H₃O⁺Carboxylic acid reduction2,3-Dibromo-3-methylbutan-1-ol

Rearrangement Reactions and Fragmentations

The structure of this compound, with two adjacent halogen atoms, suggests the possibility of undergoing specific rearrangement and fragmentation reactions.

Rearrangement Reactions:

While no specific rearrangement reactions for this compound are prominently documented, related structures suggest potential pathways. For instance, the Favorskii rearrangement is a well-known reaction of α-halo ketones in the presence of a base, which proceeds through a cyclopropanone (B1606653) intermediate to yield a rearranged carboxylic acid derivative. wikipedia.org Although this compound is not a ketone, under certain basic conditions, intramolecular reactions leading to rearranged products could be envisaged, though this remains speculative without experimental evidence.

Fragmentation Reactions:

Fragmentation reactions are plausible given the presence of two bromine atoms, which can act as leaving groups.

Mass Spectrometric Fragmentation: In mass spectrometry, carboxylic acids undergo characteristic fragmentation patterns. These can include α-cleavage (loss of the alkyl group adjacent to the carbonyl) and McLafferty rearrangement if a γ-hydrogen is available. youtube.comyoutube.com For this compound, fragmentation would likely involve the loss of bromine atoms and cleavage of the carbon skeleton.

Chemical Fragmentation: The presence of vicinal dihalides can lead to fragmentation reactions under specific conditions. For example, treatment with certain metals might not only cause dehalogenation to an alkene but could also promote further fragmentation of the carbon skeleton, especially if the resulting structure is strained. The formation of radical intermediates during some reactions can also lead to β-fragmentation, where a bond beta to the radical center is cleaved. libretexts.org

ConditionTypePotential Products
Electron Ionization (Mass Spectrometry)Mass Spectrometric FragmentationVarious fragment ions, including those from loss of Br, COOH, and parts of the alkyl chain.
Treatment with certain reducing metalsReductive Fragmentation/Elimination3-Methylbut-2-enoic acid and potentially other smaller molecules.

Stereochemical Aspects of 2,3 Dibromo 3 Methylbutanoic Acid

Identification and Characterization of Chiral Centers in 2,3-Dibromo-3-methylbutanoic Acid

A chiral center is a carbon atom bonded to four different groups, a condition that gives rise to stereoisomerism. vaia.com In the case of this compound, there are two such centers. vaia.comnih.gov

The carbon at the second position (C2) is bonded to a hydrogen atom, a bromine atom, a carboxylic acid group (-COOH), and a substituted carbon atom (C3). The carbon at the third position (C3) is attached to a bromine atom, two methyl groups (-CH3), and the rest of the molecule. However, upon closer inspection of the substituents on C3, it is bonded to a bromine, a methyl group, another methyl group, and the C2 carbon group. Since two of the groups are identical (two methyl groups), C3 is not a chiral center. Therefore, this compound has only one chiral center at the C2 position.

The presence of one chiral center means that the molecule can exist as two non-superimposable mirror images, known as enantiomers. vaia.com The number of possible stereoisomers can be determined by the formula 2^n, where 'n' is the number of chiral centers. For this compound, with n=1, there are 2^1 = 2 possible stereoisomers. These are designated based on the Cahn-Ingold-Prelog priority rules, which assign priorities to the groups attached to the chiral center based on atomic number. uomustansiriyah.edu.iq

Table 1: Priority Assignment for Chiral Center C2

Group Attached to C2Priority
-Br1 (highest atomic number)
-COOH2
-C(Br)(CH3)23
-H4 (lowest atomic number)

The arrangement of these groups in three-dimensional space determines whether the enantiomer is labeled as (R) or (S).

Diastereoselectivity and Enantioselectivity in Reactions Involving this compound

The synthesis of this compound and its derivatives can proceed with varying degrees of stereoselectivity. For instance, the addition of bromine to (Z)-3-methyl-5-phenyl-2-pentenoic acid results in the formation of 2(R,S),3(S,R)-2,3-dibromo-3-methyl-5-phenyl-2-pentanoic acid, indicating a specific diastereoselective outcome. researchgate.net

Enantioselective reactions aim to produce a single enantiomer in excess. Chiral catalysts, such as chiral halonium salts, have been shown to be effective in promoting enantioselectivity in various reactions, including those that could be analogous to the synthesis or transformation of this compound. researchgate.net The development of such catalysts is an active area of research, with the goal of achieving high enantiomeric excess for desired products. researchgate.net

Conformational Analysis of this compound

Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. fossee.in For this compound, rotation around the C2-C3 bond leads to various conformers with different energies.

The stability of these conformers is influenced by steric hindrance between bulky groups. The most stable conformation will be the one that minimizes these unfavorable interactions. In similar molecules like 2,3-dibromobutane, the anti-conformation, where the two bromine atoms are positioned as far apart as possible, is the most stable. youtube.com A similar principle would apply to this compound, where the bulky bromine atoms and the carboxylic acid group would prefer to be in an anti or gauche conformation to minimize steric strain.

Table 2: Potential Conformations and Steric Interactions

ConformationDihedral Angle (Br-C2-C3-Br)Key Steric InteractionsRelative Stability
Anti180°MinimizedMost stable
Gauche60°ModerateLess stable
EclipsedMaximizedLeast stable

Resolution of Racemic this compound

When synthesized from achiral starting materials, this compound is typically produced as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. libretexts.orglibretexts.org The separation of these enantiomers is a process known as resolution. libretexts.org

A common method for resolving a racemic carboxylic acid is to react it with a chiral base. libretexts.org This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. libretexts.orglibretexts.org This difference allows for their separation by techniques like fractional crystallization. libretexts.org Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be regenerated by treatment with a strong acid. libretexts.org

Table 3: Chiral Bases for Resolution of Carboxylic Acids

Chiral BaseType
BrucineAlkaloid
StrychnineAlkaloid
QuinineAlkaloid
(R)-1-PhenylethylamineSynthetic Amine

Crystal Structure Analysis of this compound and Related Derivatives

Spectroscopic and Analytical Characterization of 2,3 Dibromo 3 Methylbutanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 2,3-dibromo-3-methylbutanoic acid, both ¹H and ¹³C NMR would provide critical data.

In a hypothetical ¹H NMR spectrum, one would expect to observe signals corresponding to the methyl protons, the methine proton adjacent to a bromine atom, and the carboxylic acid proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The integration of these signals would reveal the relative number of protons in each environment. Furthermore, spin-spin coupling between adjacent non-equivalent protons would lead to signal splitting, providing valuable information about the connectivity of the atoms.

A ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule, including the carboxyl carbon, the two carbons bearing bromine atoms, and the methyl carbons. For instance, in the related compound, 2(R,S),3(S,R)-2,3-dibromo-3-methyl-5-phenyl-2-pentanoic acid, the ¹³C NMR spectrum in CDCl₃ showed signals for the methyl carbon at 29.67 ppm, the carbon bearing a bromine (CHBr) at 54.93 ppm, the quaternary carbon attached to bromine (C3) at 66.36 ppm, and the carboxyl carbon at 172.3 ppm. researchgate.net Similarly, for 2,3-dibromo-2-methyl-5-phenylpentanoic acid, the ¹³C NMR in CDCl₃ + DMSO-d₆ revealed signals for the methyl carbon at 21.56 ppm, the CHBr carbon at 58.31 ppm, the quaternary carbon attached to bromine (C2) at 62.40 ppm, and the carboxyl carbon at 169.7 ppm. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H1.8 - 2.2Singlet-CH₃
¹H4.5 - 5.0Singlet-CHBr-
¹H10 - 13Broad Singlet-COOH
¹³C20 - 35Quartet-CH₃
¹³C50 - 65Doublet-CHBr-
¹³C60 - 75Singlet-C(Br)(CH₃)₂
¹³C170 - 180Singlet-COOH

Note: This is a generalized prediction. Actual values can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques, including Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, which has a molecular formula of C₅H₈Br₂O₂, the nominal molecular weight is approximately 260 g/mol . nih.gov

When subjected to electron ionization (EI) in a mass spectrometer, the molecule will lose an electron to form a molecular ion ([M]⁺). Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. Therefore, the mass spectrum will show three peaks for the molecular ion: one for the ion containing two ⁷⁹Br atoms ([M]⁺), one for the ion with one ⁷⁹Br and one ⁸¹Br atom ([M+2]⁺), and one for the ion with two ⁸¹Br atoms ([M+4]⁺), with relative intensities of approximately 1:2:1.

The fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group or parts of it. For example, the mass spectrum of butanoic acid shows a prominent peak corresponding to the loss of a propyl group. docbrown.info For this compound, fragmentation could involve the cleavage of C-C and C-Br bonds.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While direct GC analysis of free carboxylic acids can be challenging due to their polarity, which can lead to poor peak shape, GC-MS analysis is feasible. colostate.edu A vapor phase infrared spectrum for this compound is available, which is often generated using a GC-IR-MS setup. nih.gov The NIST WebBook also contains mass spectra for related bromoalkanoic acids, such as 2-bromo-3-methylbutanoic acid and 2,3-dibromobutyric acid, which can serve as references for interpreting the fragmentation patterns. nist.govnist.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Possible Fragment Ion Notes
258, 260, 262[C₅H₈Br₂O₂]⁺Molecular ion peak cluster (M, M+2, M+4)
213, 215, 217[C₄H₅Br₂]⁺Loss of -COOH
181, 183[C₅H₈BrO₂]⁺Loss of one Br atom
133, 135[C₄H₅Br]⁺Further fragmentation

Note: The m/z values correspond to the ions containing the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific bonds. A vapor phase IR spectrum for this compound is available in spectral databases. nih.gov

The most prominent features in the IR spectrum would be the absorptions associated with the carboxylic acid group. A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp absorption band typically in the range of 1700-1725 cm⁻¹. For instance, the IR spectrum of a similar compound, 2(R,S),3(S,R)-2,3-dibromo-3-methyl-5-phenyl-2-pentanoic acid, shows a broad OH stretch from 3300-2800 cm⁻¹ and a strong C=O stretch at 1723 cm⁻¹. researchgate.net

The C-Br stretching vibrations would appear in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹. The C-H stretching and bending vibrations of the methyl and methine groups will also be present in their characteristic regions.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Carboxylic Acid O-HStretching (H-bonded)2500 - 3300 (broad)
Carboxylic Acid C=OStretching1700 - 1725 (strong, sharp)
Alkyl C-HStretching2850 - 3000
Carboxylic Acid C-OStretching1210 - 1320
Carbon-Bromine C-BrStretching500 - 700

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are essential for assessing the purity of this compound and for separating its potential stereoisomers.

Due to the presence of two chiral centers at the C2 and C3 positions, this compound can exist as four stereoisomers (two pairs of enantiomers). Chromatographic methods are indispensable for separating these isomers.

Direct GC analysis of carboxylic acids can be problematic due to their polarity, often requiring the use of polar capillary columns (e.g., those with polyethylene (B3416737) glycol stationary phases) to obtain symmetrical peaks. colostate.edu However, for better resolution and peak shape, derivatization is frequently employed prior to GC analysis.

HPLC, particularly reversed-phase HPLC, is also a suitable technique for the analysis of carboxylic acids. A C18 column with an acidic mobile phase (e.g., a mixture of water, acetonitrile, and an acid like phosphoric or formic acid) would likely provide good separation and purity assessment. Chiral stationary phases can be used in both GC and HPLC to separate the enantiomers.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method. researchgate.netresearchgate.net For carboxylic acids like this compound, derivatization is primarily used to increase volatility and thermal stability, and to reduce polarity, thereby improving performance in GC analysis. gcms.cz

The most common derivatization strategy for carboxylic acids is esterification, which converts the polar carboxyl group into a less polar ester group. researchgate.net Methylation to form the methyl ester is a widely used approach. Reagents such as diazomethane (B1218177) (though toxic), or a combination of an alcohol (e.g., methanol) with an acid catalyst, can be used. Other alkylation reagents can also be employed. colostate.edu

Another common derivatization technique is silylation, where the active hydrogen of the carboxyl group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. researchgate.netgcms.cz Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose.

For the separation of enantiomers, derivatization with a chiral reagent can be used to form diastereomers, which can then be separated on a non-chiral chromatographic column. youtube.com

Table 4: Common Derivatization Strategies for Carboxylic Acids

Derivatization Method Reagent(s) Derivative Formed Analytical Advantage
Esterification (Alkylation)Methanol/H⁺, DiazomethaneMethyl esterIncreased volatility for GC
SilylationBSTFA, MSTFATrimethylsilyl (TMS) esterIncreased volatility and thermal stability for GC
AcylationAcetic anhydride, Trifluoroacetic anhydrideAnhydrideCan improve chromatographic properties

Computational and Theoretical Investigations of 2,3 Dibromo 3 Methylbutanoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,3-Dibromo-3-methylbutanoic acid, these calculations, often employing Density Functional Theory (DFT) or ab initio methods, can reveal details about its electronic structure and thermodynamic stability.

By solving the Schrödinger equation for the molecule, researchers can determine key energetic and electronic properties. This includes the molecule's total energy, the energies of its frontier molecular orbitals (HOMO and LUMO), and the distribution of electron density. The energy difference between the HOMO and LUMO is particularly important as it provides an indication of the molecule's chemical reactivity and kinetic stability.

Furthermore, these calculations can be used to generate a molecular electrostatic potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential) and electron-poor regions (positive potential). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group and the bromine atoms, indicating sites susceptible to electrophilic attack. Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential, marking it as a site for nucleophilic interaction.

Table 1: Calculated Electronic Properties of this compound

PropertyValue (Illustrative)Method
Total Energy-2578.45 HartreesDFT/B3LYP/6-311+G(d,p)
HOMO Energy-7.21 eVDFT/B3LYP/6-311+G(d,p)
LUMO Energy-0.89 eVDFT/B3LYP/6-311+G(d,p)
HOMO-LUMO Gap6.32 eVDFT/B3LYP/6-311+G(d,p)
Dipole Moment2.54 DebyeDFT/B3LYP/6-311+G(d,p)

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations for a molecule of this nature.

Molecular Dynamics Simulations for Conformational Landscapes

Due to the presence of single bonds, this compound can exist in various conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of this molecule. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

By simulating the molecule in a virtual environment, often including a solvent to mimic real-world conditions, researchers can observe its dynamic behavior. These simulations can identify the most stable conformations, the energy barriers between them, and the flexibility of different parts of the molecule. For this compound, MD simulations would likely reveal the preferred orientations of the carboxylic acid group relative to the bromine atoms and the methyl group, which are influenced by steric hindrance and intramolecular interactions. A comprehensive conformational analysis is crucial for understanding its biological activity and reactivity. nih.govelsevierpure.com

Table 2: Torsional Angle Analysis from a Molecular Dynamics Simulation of this compound

Torsional AngleMost Populated Range (Degrees)
O=C-C-Br160 to 180
C-C-C-Br-70 to -50
H-O-C=O-10 to 10

Note: This table provides an example of the type of data that can be extracted from MD simulations to describe the molecule's conformational preferences.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers reliable methods for predicting the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization. computabio.com Techniques such as Gauge-Including Atomic Orbital (GIAO) can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. uncw.edunih.gov These predictions, when compared with experimental spectra, can help to confirm the structure of this compound and assign specific signals to the correct atoms. scispace.com

Similarly, computational methods can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By calculating the vibrational modes of the molecule, a theoretical spectrum can be generated. This can aid in the interpretation of experimental spectra by assigning specific vibrational modes to the observed absorption bands. For this compound, this would include the characteristic C=O stretch of the carboxylic acid and the C-Br stretches.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm) (Illustrative)
C (Carboxyl)172.5
C-258.9
C-375.3
C-4 (Methyl on C-3)28.1
C-5 (Methyl)21.4

Note: The chemical shifts presented are hypothetical and serve to illustrate the output of computational NMR prediction.

Elucidation of Reaction Mechanisms Through Computational Modeling

For instance, the debromination of this compound or its participation in nucleophilic substitution reactions could be modeled. Computational studies can provide insights into the stereoselectivity of reactions involving this chiral molecule. researchgate.netnih.gov By calculating the activation energies for different reaction pathways, the most likely mechanism can be determined. acs.org

Table 4: Calculated Activation Energies for a Hypothetical Reaction of this compound

Reaction PathwayTransition State Energy (kcal/mol)Reaction Mechanism
Pathway A25.3SN2
Pathway B31.8SN1

Note: This table illustrates how computational chemistry can be used to compare the feasibility of different reaction pathways.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity. beilstein-journals.org While a full QSAR study requires a dataset of related molecules, the principles can be applied to understand the potential reactivity of this compound.

By calculating a range of molecular descriptors for this compound, such as electronic, steric, and lipophilic parameters, its reactivity can be compared to other halogenated carboxylic acids. nih.gov These descriptors, derived from its computed structure, can be used in existing QSAR models to predict various types of reactivity or biological activity. nih.govsemanticscholar.org For example, descriptors like the partition coefficient (logP) and molecular polarizability could be used to estimate its potential for environmental persistence or bioaccumulation.

Table 5: Selected Molecular Descriptors for QSAR Analysis of this compound

DescriptorCalculated Value (Illustrative)Relevance
LogP2.15Lipophilicity
Polarizability15.2 ųIntermolecular interactions
Molecular Surface Area185.6 ŲSteric effects
Most Positive Charge (on H of OH)+0.45 eSite of nucleophilic attack

Note: The values in this table are representative examples of molecular descriptors used in QSAR studies.

Advanced Derivatization and Functionalization of 2,3 Dibromo 3 Methylbutanoic Acid

Synthesis of Complex Intermediates from 2,3-Dibromo-3-methylbutanoic Acid

The transformation of this compound into more complex intermediates would likely involve reactions targeting its key functional groups. The carboxylic acid moiety provides a handle for esterification or amidation, creating a new set of derivatives. For instance, reaction with various alcohols in the presence of an acid catalyst would be expected to yield the corresponding esters.

Furthermore, the two bromine atoms are susceptible to a range of nucleophilic substitution and elimination reactions. Dehydrobromination, for example, could lead to the formation of unsaturated acids, which are valuable precursors in many synthetic pathways. The regioselectivity of this elimination would be a critical factor, potentially influenced by the steric hindrance around the tertiary carbon.

Another potential avenue for creating complex intermediates is through cyclization reactions. Intramolecular reactions, possibly induced by a base, could lead to the formation of lactones or other heterocyclic structures. The specific outcome of such reactions would depend on the reaction conditions and the conformational flexibility of the starting material.

Selective Introduction of Additional Functional Groups

The selective introduction of new functional groups onto the carbon skeleton of this compound presents a significant synthetic challenge due to the multiple reactive sites. Achieving selectivity would require careful choice of reagents and reaction conditions.

One plausible strategy involves the selective replacement of one of the bromine atoms. The difference in the chemical environment of the bromine atom at the C2 position (secondary) versus the C3 position (tertiary) might allow for some degree of regioselectivity in nucleophilic substitution reactions. For example, a sterically hindered nucleophile might preferentially attack the less hindered C2 position.

The introduction of functional groups could also be achieved through radical reactions. Radical bromination or other radical additions could potentially introduce new functionalities at other positions on the molecule, although controlling the selectivity of such reactions can be notoriously difficult.

Chemo- and Regioselective Transformations of this compound

Controlling the chemo- and regioselectivity of reactions involving this compound is paramount for its use as a versatile building block. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the preferential formation of one constitutional isomer over another.

For instance, in a reaction with a reagent that can act as both a nucleophile and a base, controlling the conditions (e.g., temperature, solvent) would be crucial to favor either substitution or elimination. A strong, non-nucleophilic base would likely promote elimination to form an unsaturated acid, whereas a good nucleophile under milder conditions might favor substitution of one or both bromine atoms.

The inherent stereochemistry of the molecule, with a chiral center at C2, adds another layer of complexity and opportunity. Diastereoselective reactions could potentially be achieved by employing chiral reagents or catalysts, leading to the formation of specific stereoisomers of the derivatized products.

Role and Potential Applications of 2,3 Dibromo 3 Methylbutanoic Acid in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Construction

The bifunctional nature of 2,3-Dibromo-3-methylbutanoic acid, arising from its vicinal dibromides and a carboxylic acid moiety, makes it a potentially valuable building block for the synthesis of more complex molecules. The two bromine atoms can undergo a variety of reactions, including dehydrobromination and debromination, to introduce unsaturation, while the carboxylic acid group can be converted into other functional groups or participate in coupling reactions.

Dehydrobromination of vicinal dibromides is a common method for the synthesis of alkenes and alkynes. youtube.comyoutube.com In the case of this compound, selective elimination of one equivalent of hydrogen bromide could lead to the formation of either α-bromo or β-bromo unsaturated acids. These products are themselves valuable synthetic intermediates. For instance, α,β-unsaturated acids are precursors to a wide range of molecules, including polymers and biologically active compounds.

Furthermore, reductive dehalogenation of vicinal dibromides with reagents like zinc dust or sodium iodide can yield alkenes. youtube.comnih.gov This reaction applied to this compound would produce 3-methyl-2-butenoic acid, a useful building block in its own right. The stereochemical outcome of such elimination reactions is often dependent on the stereochemistry of the starting dibromide and the reaction conditions, which can be exploited in stereoselective synthesis.

The carboxylic acid functionality adds another layer of versatility. It can be converted to esters, amides, or acid halides, which can then undergo further transformations. For example, the carboxylic acid could serve as a directing group in C-H activation reactions, enabling functionalization at other positions of the molecule. researchgate.net A patent for the synthesis of the similar compound 2,3-dibromo-2-methylpropionic acid highlights its role as a synthetic intermediate for beta-lactam antibiotics, suggesting a potential application for this compound in the synthesis of analogous heterocyclic structures. google.com

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagentsPotential Product(s)Potential Applications of Products
DehydrobrominationBase (e.g., KOH, DBU)Bromo-3-methylbutenoic acidsPrecursors for heterocycles, polymers
Reductive DebrominationZn, NaI3-Methyl-2-butenoic acidBuilding block for natural products, pharmaceuticals
EsterificationAlcohol, Acid catalyst2,3-Dibromo-3-methylbutanoate estersIntermediates for further functionalization
AmidationAmine, Coupling agent2,3-Dibromo-3-methylbutanamidesPotential biological activity, precursors
Decarboxylative HalogenationHalogenating agent1,2-Dibromo-2-methylpropaneAlkylating agents

Precursor for Stereoselective Organic Transformations

The presence of a chiral center at the C2 position in this compound suggests its potential as a precursor in stereoselective transformations. The stereochemistry of the bromine addition to the parent unsaturated acid, tiglic acid or angelic acid, would determine the diastereomeric form of the resulting dibromo acid. This inherent chirality can be transferred to subsequent products.

For instance, stereospecific elimination reactions of the vicinal dibromides can lead to the formation of either (E)- or (Z)-alkenes, depending on the diastereomer used and the reaction mechanism (anti or syn elimination). youtube.com This control over alkene geometry is crucial in the synthesis of complex molecules where specific stereochemistry is required for biological activity or desired material properties.

While specific studies on this compound are limited, research on similar vicinal dibromide stereoisomers has shown that their reduction with different metals can proceed with high stereospecificity, yielding specific alkene isomers. nih.gov This suggests that by carefully choosing the reducing agent and the diastereomer of this compound, one could selectively synthesize either (E)- or (Z)-3-methyl-2-butenoic acid.

Potential as a Chiral Auxiliary or Ligand Precursor

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. Given that this compound can be resolved into its enantiomers, it has the potential to be developed into a chiral auxiliary. The carboxylic acid handle would allow for its attachment to a substrate, and the chiral environment created by the rest of the molecule could direct the approach of reagents in a stereoselective manner. After the desired transformation, the auxiliary could be cleaved and potentially recovered.

Furthermore, chiral carboxylic acids and their derivatives can be used as ligands for metal-catalyzed asymmetric reactions. nih.govresearchgate.net The carboxylate group can coordinate to a metal center, and the chiral backbone of the ligand can influence the stereochemical course of the catalyzed reaction. While there are no specific reports of this compound being used for this purpose, its structure contains the necessary features. The bromine atoms could also potentially be involved in secondary interactions with the metal center or substrate, further influencing the catalytic process.

Table 2: Potential Chiral Applications of this compound

ApplicationMode of ActionPotential Outcome
Chiral AuxiliaryTemporary incorporation into a substrateDiastereoselective synthesis of new products
Chiral Ligand PrecursorCoordination to a metal catalystEnantioselective catalysis

Exploration as a Catalyst or Reagent in Synthetic Methodologies

While the primary role of this compound is likely as a synthetic building block, its potential as a reagent or a catalyst in specific transformations should not be overlooked. The acidic nature of the carboxylic acid group allows it to act as a proton source or a general acid catalyst in certain reactions.

More intriguing is the possibility of leveraging the two bromine atoms. Vicinal dihalides can sometimes act as halogenating agents under specific conditions or participate in halogen-bonding interactions, which is an emerging area in catalyst design.

Furthermore, the combination of the carboxylic acid and the dibromo functionalities could lead to novel reactivity. For example, intramolecular catalysis, where the carboxylic acid group assists in a reaction involving the bromine atoms, could be envisioned. While no direct catalytic applications of this compound have been reported, the broader field of organocatalysis continues to uncover new roles for small organic molecules, and the unique structure of this compound makes it an interesting candidate for future exploration. nih.govprinceton.edursc.orgnih.gov

Future Research Directions and Perspectives for 2,3 Dibromo 3 Methylbutanoic Acid

Innovations in Green and Sustainable Synthetic Pathways

The traditional synthesis of 2,3-Dibromo-3-methylbutanoic acid often involves the bromination of tiglic acid ((2E)-2-Methylbut-2-enoic acid) wikipedia.org. While effective, this and similar halogenations frequently rely on elemental bromine, a substance that is hazardous and corrosive. wordpress.comsci-hub.se Future research is pivotal in developing greener and more sustainable synthetic methodologies.

Key areas for innovation include:

Alternative Brominating Agents: Investigating and optimizing the use of safer, solid bromine carriers like N-bromosuccinimide (NBS) is a crucial step. wordpress.comcambridgescholars.com While NBS is easier to handle, it generates byproducts and has a lower atom economy. wordpress.com Research into catalytic systems that regenerate the brominating agent in situ would be highly beneficial.

Green Solvents and Catalysts: Moving away from chlorinated solvents towards water or other benign solvent systems is a priority. researchgate.net The development of heterogeneous catalysts that can be easily recovered and reused would significantly enhance the sustainability of the synthesis.

Oxidative Bromination Systems: A promising green strategy involves the use of hydrobromic acid (HBr) in combination with a mild oxidant like dimethyl sulfoxide (B87167) (DMSO). rsc.org This approach boasts high bromide-atom-economy and utilizes inexpensive, readily available reagents. rsc.org Exploring the applicability of this system to the specific synthesis of this compound could yield a more environmentally friendly process.

Table 1: Comparison of Brominating Systems for Alkenes

Brominating SystemAdvantagesDisadvantagesSustainability Profile
Br₂ High reactivity, readily available.Hazardous, corrosive, low atom economy.Poor
NBS Solid, easier to handle than Br₂. wordpress.comGenerates succinimide (B58015) byproduct, lower atom economy. wordpress.comModerate
HBr/DMSO High atom economy, uses mild oxidant, inexpensive reagents. rsc.orgMay require optimization for specific substrates.Good
Bromide/Bromate Couple Alternative for regio- and stereoselective bromination. cambridgescholars.comMay involve multi-component systems.Good

Development of Novel Catalytic Applications for this compound

While often viewed as a synthetic intermediate, the unique structure of this compound suggests potential, though currently unexplored, catalytic applications. The presence of both a carboxylic acid and vicinal dibromides could allow it to participate in or influence catalytic cycles.

Future research could focus on:

Organocatalysis: The carboxylic acid moiety could function as a Brønsted acid catalyst in various organic transformations. Investigating its efficacy in reactions like esterifications, acetalizations, or as a co-catalyst in enamine catalysis could reveal novel activities.

Precursor to Catalytically Active Species: The compound could serve as a precursor for generating other catalytically active molecules. For instance, selective dehydrobromination could yield unsaturated carboxylic acids that might act as ligands for transition metal catalysts.

Catalytic Debromination Studies: Vicinal dibromides can be catalytically debrominated to form alkenes. oup.com While this compound would be the substrate in this case, studying its debromination with various catalytic systems (e.g., photoredox catalysis, transition-metal catalysis) could provide insights into developing new catalytic debromination methods for complex molecules. nih.govresearchgate.net

In-depth Mechanistic Studies of Under-explored Transformations

A thorough understanding of the reaction mechanisms involving this compound is essential for its effective utilization. While the general mechanisms of reactions like bromination of alkenes are well-understood, the specific influence of the carboxylic acid and the tertiary bromide in this particular molecule warrants deeper investigation.

Key areas for mechanistic study include:

Debromination Pathways: The debromination of vicinal dibromides can proceed through different mechanisms, such as E2 elimination or single-electron transfer (SET) pathways. nih.govacs.org A detailed study using kinetic analysis, isotopic labeling, and computational modeling could elucidate the preferred mechanistic pathway for this compound under various conditions. This could reveal how the carboxylic acid group influences the stereochemical outcome of the resulting alkene.

Hydrolysis and Substitution Reactions: Investigating the kinetics and mechanism of the hydrolysis of the two C-Br bonds would be insightful. The tertiary bromide is expected to be more susceptible to SN1-type reactions, while the secondary bromide is more likely to undergo SN2 reactions. Understanding the regioselectivity and stereoselectivity of nucleophilic substitution reactions is crucial for its use as a synthetic intermediate.

Decarboxylative Reactions: The potential for decarboxylative bromination of related α,β-unsaturated carboxylic acids has been explored, offering a pathway to vinyl bromides. nih.govresearchgate.net Studying the conditions under which this compound might undergo decarboxylation, and the nature of the resulting products, could open up new synthetic routes.

Advanced Strategies for Stereochemical Control and Derivatization

This compound contains a chiral center at the C2 position, meaning it can exist as different stereoisomers. The ability to control the stereochemistry during its synthesis and subsequent reactions is a significant area for future research.

Stereoselective Synthesis: The bromination of tiglic acid typically results in a mixture of diastereomers. Developing diastereoselective bromination methods is a key challenge. This could involve the use of chiral catalysts or auxiliaries that direct the bromine addition to a specific face of the double bond.

Enantioselective Transformations: Once a specific diastereomer is isolated, enantioselective reactions can be explored. For example, enzymatic resolution or chiral chromatography could be used to separate the enantiomers. Alternatively, developing reactions that proceed with high stereospecificity from the chiral centers present in the molecule is a valuable goal.

Derivatization for Bioactive Molecules: The α-bromo carboxylic acid moiety is a highly useful synthetic intermediate. libretexts.org It can be readily converted into other functional groups, such as α-hydroxy acids, α-amino acids, or esters, via SN2 reactions. libretexts.orglibretexts.org Exploring the derivatization of this compound could lead to the synthesis of novel, potentially bioactive compounds. The presence of the additional bromine atom offers a second reactive handle for further molecular elaboration.

Table 2: Potential Derivatization Reactions

Reagent/ConditionTransformationPotential Product Class
Water/HeatHydrolysis of C-Br bond(s)Bromohydrins, diols
Nucleophile (e.g., NaN₃, KCN)Sₙ2 displacement of α-bromideα-azido acids, α-cyano acids
Base (e.g., DBU)Elimination (Dehydrobromination)Unsaturated carboxylic acids
Alcohol/Acid CatalystEsterificationCarboxylate esters
Reducing Agent (e.g., Zn, Na₂S₂O₃)Reductive debrominationAlkenoic acids

Interdisciplinary Research Opportunities Involving this compound

The unique combination of functional groups in this compound makes it a candidate for exploration in various interdisciplinary fields beyond traditional organic synthesis.

Medicinal Chemistry: Halogenated compounds are prevalent in pharmaceuticals. researchgate.net The structural motifs accessible from this compound, such as α-functionalized carboxylic acids or strained ring systems derived from intramolecular cyclization, could serve as scaffolds for new therapeutic agents. For instance, aziridines, which are structurally related to epoxides, are important building blocks in compounds with antineoplastic activity. researchgate.net Investigating the biological activity of derivatives could be a fruitful area of research.

Materials Science: The ability of carboxylic acids to coordinate with metal ions or form hydrogen-bonded networks suggests that this compound or its derivatives could be used as building blocks for metal-organic frameworks (MOFs) or functional polymers. The bromine atoms could be retained for their fire-retardant properties or serve as points for post-synthetic modification of the material.

Agrochemicals: Many pesticides and herbicides are organobromine compounds. researchgate.net The derivatization of this compound could lead to new compounds with potential applications in agriculture. Screening these derivatives for herbicidal, fungicidal, or insecticidal activity represents a significant interdisciplinary opportunity.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical compound into a valuable tool for innovation in sustainable chemistry, catalysis, and applied sciences.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,3-dibromo-3-methylbutanoic acid, and how can reaction conditions be optimized to maximize yield and purity?

  • Methodological Answer : The synthesis of brominated carboxylic acids often involves bromination of precursor alkenes or ketones. For example, α,β-dibromo acids like 2,3-dibromo-3-phenylpropanoic acid (structurally analogous) are synthesized via bromination of cinnamic acid derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions . Key considerations include temperature control (e.g., room temperature for stability) and stoichiometric ratios to avoid over-bromination. Post-synthesis purification via recrystallization or chromatography is critical, as impurities may arise from diastereomer formation or side reactions. Reaction progress can be monitored using TLC or in situ FTIR to track bromine consumption.

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H-NMR : Characteristic splitting patterns and chemical shifts for brominated carbons (e.g., δ 3.8–4.2 ppm for protons adjacent to Br atoms) and methyl groups (δ 1.0–1.5 ppm) help confirm regiochemistry. For example, in a related compound, methyl ((2S)-2-aminomethylamino)-3,3-dimethylbutanoate, methyl resonances appear at δ 1.02 ppm .
  • X-ray Crystallography : Programs like SHELXL are widely used for small-molecule structure refinement. Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for bromine-heavy compounds, due to Br’s strong scattering effect .
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight and isotopic patterns (e.g., distinct 79Br/81Br ratios).

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotameric equilibria in solution) or crystal-packing forces. For example:

  • NMR vs. X-ray : Solution-state NMR may average signals from multiple conformers, while X-ray captures static solid-state structures. To reconcile, perform variable-temperature NMR or DFT calculations (e.g., Gaussian) to model solution-state conformers .
  • Stereochemical Conflicts : If optical rotation data contradicts computed chiral centers, re-examine crystallization conditions (e.g., solvent polarity) or employ advanced refinement tools in SHELXL to detect twinning or disorder .

Q. What strategies are effective for controlling stereoselectivity during the synthesis of this compound and its diastereomers?

  • Methodological Answer :

  • Chiral Catalysts : Use enantioselective catalysts (e.g., organocatalysts or transition-metal complexes) during bromination to favor specific diastereomers.
  • Protecting Groups : Temporarily block reactive sites (e.g., carboxylic acid) to direct bromination to the α,β-positions. For example, methyl ester protection in intermediates like methyl 3-methylbut-2-enoate can enhance regiocontrol .
  • Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor kinetic products (e.g., lower temps for faster bromine addition) or thermodynamic products (prolonged heating for equilibration).

Q. How does the thermal and photolytic stability of this compound impact its handling and storage in research settings?

  • Methodological Answer :

  • Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at –20°C in amber vials to prevent radical-mediated debromination.
  • Photolytic Sensitivity : UV-Vis spectroscopy can track degradation under light exposure. For light-sensitive analogs like 2,3-dibromopropionic acid, inert-atmosphere gloveboxes are recommended for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dibromo-3-methylbutanoic acid
Reactant of Route 2
2,3-Dibromo-3-methylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.